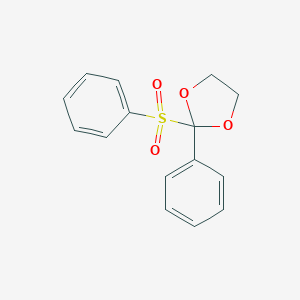![molecular formula C20H22N2O3 B498574 {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid CAS No. 891449-03-9](/img/structure/B498574.png)
{2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid” is a boronic acid derivative . It has an empirical formula of C17H21BO3 and a molecular weight of 284.16 . It is commonly used in the biomedical industry for Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The SMILES string of this compound isCC(C)c1ccc(C)cc1OCc2ccccc2B(O)O . The InChI string is 1S/C17H21BO3/c1-12(2)15-9-8-13(3)10-17(15)21-11-14-6-4-5-7-16(14)18(19)20/h4-10,12,19-20H,11H2,1-3H3 . Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 143-147 °C .Scientific Research Applications
Synthesis and Characterization
Researchers have developed various methods for synthesizing benzimidazole derivatives, emphasizing the versatility and reactivity of these compounds. For instance, Salahuddin et al. (2017) reported the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, showcasing their antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. This study exemplifies the compound's relevance in creating biologically active molecules (Salahuddin, M. Shaharyar, A. Mazumder, & M. M. Abdullah, 2017). Similarly, M. Ghandi et al. (2010) explored the unique substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, highlighting the compound's potential in generating novel chemical entities (M. Ghandi, N. Zarezadeh, & Abuzar Taheri, 2010).
Biological Activities
Beyond synthesis, the compound and its derivatives exhibit promising biological activities. The research conducted by Dahiya et al. (2006) on 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides revealed potent antibacterial and antifungal properties, indicating potential applications in combating microbial infections (R. Dahiya, D. Pathak, & S. Bhatt, 2006). Additionally, the work on developing rhenium tricarbonyl core complexes with benzimidazole derivatives by Lihui Wei et al. (2006) demonstrates the compound's applicability in fluorescence and imaging, further extending its utility in scientific research (Lihui Wei, J. Babich, W. Ouellette, & J. Zubieta, 2006).
Anticancer Evaluation
The anticancer potential of benzimidazole derivatives has been a significant focus, as illustrated by Salahuddin et al. (2014), who conducted synthesis and anticancer evaluation of certain derivatives, highlighting their activity against breast cancer cell lines. This study underscores the compound's role in developing therapeutic agents (Salahuddin, M. Shaharyar, A. Mazumder, & M. Ahsan, 2014).
Mechanism of Action
properties
IUPAC Name |
2-[2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(2)15-9-8-14(3)10-18(15)25-12-19-21-16-6-4-5-7-17(16)22(19)11-20(23)24/h4-10,13H,11-12H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDUKYLRTDJLRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498491.png)
![{[(1E)-3-phenylprop-1-en-1-yl]sulfonyl}benzene](/img/structure/B498492.png)
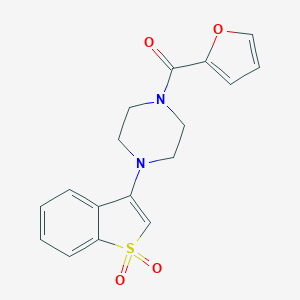
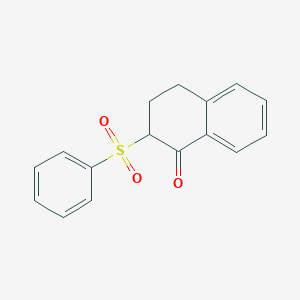

![N-(3-chloro-4-methoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498501.png)
![N-(3,4-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498503.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498504.png)
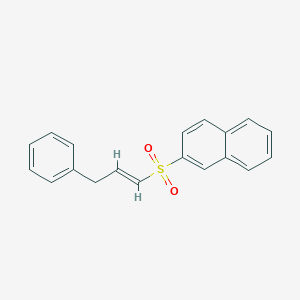
![1-Tert-butyl-4-[(3-phenyl-1-propenyl)sulfonyl]benzene](/img/structure/B498510.png)
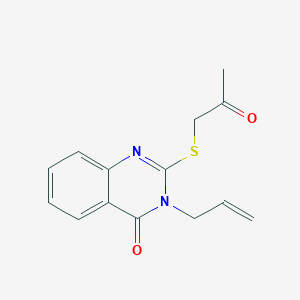
![1-{5-[(2-aminophenyl)sulfanyl]-3-bromo-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B498512.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-(phenylsulfonyl)ethanone](/img/structure/B498513.png)
